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Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, causing
an estimated 100 to 400 million infections annually. The development of effective antiviral
therapies is a critical public health priority. Moshodenvir (also known as JNJ-1802) is a potent,
orally bioavailable, pan-serotype inhibitor of the dengue virus.[1][2][3] This document provides
detailed protocols for assessing the antiviral activity of Mosnodenvir in DENV-infected cells,
including methods for determining viral replication inhibition and cytotoxicity.

Mechanism of Action

Mosnodenvir functions by targeting the interaction between two of the virus's nonstructural
proteins, NS3 and NS4B.[1][2] This interaction is essential for the formation of the viral
replication complex, where the viral RNA is copied. By binding to NS4B, Mosnhodenvir
allosterically inhibits the NS3 helicase/protease, preventing the formation of the NS3-NS4B
complex and thereby halting viral RNA replication.[1][2]

Quantitative Data Summary

The antiviral potency of Mosnodenvir has been demonstrated across all four dengue virus
serotypes, with EC50 values typically in the low nanomolar to picomolar range. The compound
exhibits limited cytotoxicity in various cell lines commonly used for DENV research.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b10860870?utm_src=pdf-interest
https://www.benchchem.com/product/b10860870?utm_src=pdf-body
https://www.genomica.uaslp.mx/Protocolos/ARBO_DENV_ENG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC87378/
https://www.slideshare.net/slideshow/invitro-antiviral-assay-against-dengue-virus/73856556
https://www.benchchem.com/product/b10860870?utm_src=pdf-body
https://www.benchchem.com/product/b10860870?utm_src=pdf-body
https://www.genomica.uaslp.mx/Protocolos/ARBO_DENV_ENG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC87378/
https://www.benchchem.com/product/b10860870?utm_src=pdf-body
https://www.genomica.uaslp.mx/Protocolos/ARBO_DENV_ENG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC87378/
https://www.benchchem.com/product/b10860870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Cell Reference

Parameter DENV-1 DENV-2 DENV-3 DENV-4 _
Line(s) (s)
Vero, Huh-
7, C6/36,

EC50 (nM) 0.057-1.8 0.04-1.4 0.057-11  0.057 -11 [1][31[4]
THP-1/DC-
SIGN

Assay Cell Line(s) CC50 (uMm) Reference(s)

o Vero, Huh-7, C6/36, >10 (Limited
Cytotoxicity o [11[3]
THP-1/DC-SIGN cytotoxicity observed)

Experimental Protocols

Two primary methods are detailed below for quantifying the antiviral efficacy of Mosnodenvir:
the Plague Reduction Neutralization Test (PRNT) for infectious virus particle quantification and
Quantitative Reverse Transcription PCR (gRT-PCR) for viral RNA quantification. A standard
cytotoxicity assay is also described to assess the compound's effect on host cell viability.

Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of an antiviral compound required to reduce the
number of viral plaques by 50% (PRNT50).

Materials:

Vero or BHK-21 cells

Dengue virus stock (of desired serotype)

Mosnodenvir stock solution (in DMSO)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)
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 Penicillin-Streptomycin solution

e Trypsin-EDTA

o Carboxymethyl cellulose (CMC) or Agarose

o Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
e Phosphate Buffered Saline (PBS)

o 6-well or 12-well cell culture plates

Protocol:

o Cell Seeding:

o Seed Vero or BHK-21 cells in 6-well or 12-well plates at a density that will result in a
confluent monolayer on the day of infection (e.g., 2.5 x 10”5 cells/well for a 12-well plate).

o Incubate at 37°C with 5% CO2 for 24 hours.
e Compound Dilution and Virus Preparation:

o Prepare serial dilutions of Mosnodenvir in DMEM supplemented with 2% FBS. A typical
starting concentration range could be from 100 nM down to the picomolar range, based on
its known EC50.

o Dilute the DENV stock in DMEM with 2% FBS to a concentration that will produce 50-100
plagues per well.

o Mix equal volumes of each Mosnodenvir dilution with the diluted virus.

o Incubate the virus-compound mixture at 37°C for 1 hour to allow the compound to interact
with the virus.

o |Infection:

o Aspirate the growth medium from the confluent cell monolayers.
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o Wash the cells once with sterile PBS.

o Inoculate the cells with 100-200 pL of the virus-compound mixture.

o Incubate at 37°C for 1-2 hours, gently rocking the plates every 15-20 minutes to ensure
even distribution of the inoculum.

e Overlay:

o Prepare a 1.2% CMC or 0.8% agarose overlay medium in 2X DMEM.

o After the incubation period, aspirate the inoculum and gently add 1 mL of the overlay
medium to each well.

o Allow the overlay to solidify at room temperature.
 Incubation:
o Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.

» Staining and Plaque Counting:

[¢]

Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

[¢]

Gently remove the overlay.

[e]

Stain the cell monolayer with crystal violet solution for 15-20 minutes.

o

Carefully wash the wells with water and allow them to dry.

[¢]

Count the number of plagues in each well.
o Data Analysis:

o Calculate the percentage of plaque reduction for each Mosnodenvir concentration
compared to the virus control (no compound).

o Determine the PRNT50 value by plotting the percentage of plaque reduction against the
log of the Moshodenvir concentration and fitting the data to a dose-response curve.
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Quantitative Reverse Transcription PCR (qRT-PCR)

This method quantifies the amount of viral RNA in infected cells to determine the effect of
Mosnodenvir on viral replication.

Materials:

Huh-7 or other DENV-permissive cells
e Dengue virus stock

e Mosnodenvir stock solution

o Cell culture reagents (as above)

o RNA extraction kit

e RT-PCR master mix

o DENV-specific primers and probe

e RT-PCR instrument

o 24-well or 48-well cell culture plates
Protocol:

o Cell Seeding and Treatment:

o Seed cells in 24-well or 48-well plates and incubate overnight to reach approximately 80-
90% confluency.

o Prepare serial dilutions of Mosnodenvir in the cell culture medium.

o Aspirate the old medium and add the medium containing the different concentrations of
Mosnodenvir to the cells. Include a "no compound” control.

¢ Infection:
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o Infect the cells with DENV at a Multiplicity of Infection (MOI) of 0.1 to 1.

o Incubate the plates at 37°C with 5% CO2 for the desired time period (e.g., 24, 48, or 72
hours).

o RNA Extraction:

o At the end of the incubation period, harvest the cell supernatant or lyse the cells directly in
the wells.

o Extract total RNA using a commercial RNA extraction kit according to the manufacturer's
instructions.

e RT-PCR:

o Perform a one-step or two-step qRT-PCR using a DENV-specific primer and probe set. A
common target is the 5 untranslated region (UTR) or the Capsid gene.

o Set up the reaction mixture with the gRT-PCR master mix, primers, probe, and extracted
RNA.

o Run the gRT-PCR program on a real-time PCR instrument. Include a standard curve of
known DENV RNA concentrations to quantify the viral RNA in the samples.

e Data Analysis:
o Quantify the viral RNA copy number in each sample using the standard curve.

o Calculate the percentage of inhibition of viral RNA replication for each Mosnodenvir
concentration compared to the virus control.

o Determine the EC50 value, the concentration of Mosnodenvir that inhibits viral RNA
replication by 50%, using dose-response curve analysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to assess the cytotoxicity of the compound.
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Materials:

o Cells used for the antiviral assay
e Mosnodenvir stock solution

o Cell culture reagents

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
o 96-well cell culture plates
e Microplate reader
Protocol:
e Cell Seeding:
o Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10*4 cells/well).
o Incubate overnight at 37°C with 5% CO2.
e Compound Treatment:

o Prepare serial dilutions of Mosnodenvir in the cell culture medium at the same
concentrations used in the antiviral assay.

o Aspirate the old medium and add 100 pL of the medium containing the compound dilutions
to the cells. Include a "no compound” (cell control) and a "no cells" (background control)
well.

o Incubate for the same duration as the antiviral assay (e.g., 48 or 72 hours).
e MTT Addition and Incubation:

o Add 10-20 pL of MTT solution to each well.
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o Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

e Solubilization:
o Carefully aspirate the medium containing MTT.

o Add 100-150 pL of the solubilization solution to each well to dissolve the formazan
crystals.

o Gently shake the plate for 15-20 minutes to ensure complete solubilization.
o Absorbance Measurement:

o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader. A reference wavelength of 630 nm can be used to subtract background.

o Data Analysis:

o Calculate the percentage of cell viability for each Mosnodenvir concentration compared
to the cell control.

o Determine the CC50 value, the concentration of Mosnodenvir that reduces cell viability
by 50%, by plotting the percentage of cell viability against the log of the compound
concentration.

Visualizations
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Caption: Experimental workflow for Mosnhodenvir antiviral assay.
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Caption: Overview of the Dengue Virus replication cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Mosnodenvir Antiviral
Assay for Dengue Virus-Infected Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860870#mosnodenvir-antiviral-assay-protocol-for-
denv-infected-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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